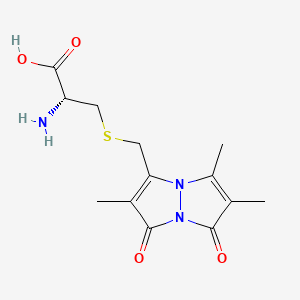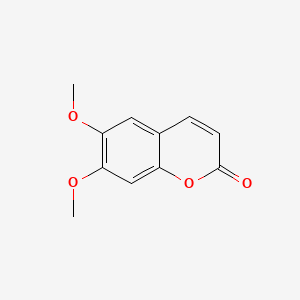
Scoparone
Übersicht
Beschreibung
Scoparone, also known as 6,7-Dimethoxycoumarin, is a natural organic compound with the molecular formula C11H10O4 . It is found in the Chinese herb Artemisia scoparia and has been studied for its potential pharmacological properties including immunosuppression and vasorelaxation .
Synthesis Analysis
Scoparone has been chemically modified into semi-synthetic analogues featuring 3-substitution for their anti-inflammatory activity . The synthesis of nineteen semi-synthetic 3-substituted scoparone analogues was reported, followed by their characterization using analytical methods such as NMR, HPLC, and HRMS .Molecular Structure Analysis
A comprehensive polymorph and cocrystal study for scoparone was conducted, in which a novel polymorph B and four cocrystals were obtained through solvent crystallization method . The scoparone polymorphs and cocrystals were characterized by powder X-ray diffraction and thermal analysis .Chemical Reactions Analysis
Scoparone has been chemically modified into semi-synthetic analogues featuring 3-substitution . The structure-activity relationship (SAR) study worked effectively for this particular scoparone 3-substitution .Physical And Chemical Properties Analysis
Scoparone has low solubility . A novel polymorph B of scoparone is more thermodynamically stable than form A, and exhibits lower maximum dissolution concentration than that of form A .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
Scoparone has been chemically modified into semi-synthetic analogues for their anti-inflammatory activity . In a study, nineteen semi-synthetic 3-substituted scoparone analogues were synthesized and screened for their ability to reduce inflammation . Some of these compounds displayed improved in vitro results for TNF- α than the parent molecule .
Gastroprotective Efficacy
Scoparone derivatives have shown gastroprotective efficacy on experimentally induced gastric lesions in rodents . Two of the potent gastroprotective scoparone derivatives—5,6,7-trimethoxycoumarin and 6,7,8-trimethoxycoumarin—were found to have greater gastroprotective effects than the standard drug rebamipide .
Neuropsychopharmacological Profiling
Scoparone has been profiled for its neuropsychopharmacological effects . It has shown protective effects in the scopolamine PA test, in which the cholinergic system plays a primary role .
Pharmacokinetic Properties
The pharmacokinetic properties of scoparone and its metabolite scopoletin were studied in normal and ANIT-induced cholestasis rats . The findings suggested that the clinical application dosage of scoparone should be adjusted according to the liver function of patients .
Metabolic Mechanism
Scoparone has been studied for its metabolic mechanism . Metabolomics technology has been used as a robust tool for the classification of CMS .
Drug Design and Diagnostic Purposes
Coumarins, including scoparone, have been studied for their potential in drug design, as well as for fluorescent probes . Several coumarin derivatives have shown great potential in the decaging of prodrugs (drug release) and for diagnostic purposes .
Wirkmechanismus
Scoparone, a natural bioactive compound found in Artemisia capillaris, has been widely used in traditional Chinese medicine for its therapeutic effects . This article aims to provide an in-depth understanding of the mechanism of action of Scoparone.
Target of Action
Scoparone primarily targets the calcium signaling pathway in mites . It interacts with Calmodulin 1 (CaM1) and L-type Voltage-Gated Calcium Channel (L-VGCC) . These targets play a crucial role in the regulation of calcium ion flow, which is essential for various cellular processes .
Mode of Action
Scoparone activates the binding site of CaM1 located in the IQ domain of L-VGCC . This interaction triggers the calcium signaling pathway, leading to changes in the physiological functions of the mites .
Biochemical Pathways
Scoparone affects multiple biochemical pathways. It has been found to regulate key metabolic pathways associated with liver disease . It also influences the metabolism of glycerophospholipids, which are crucial for the progression of non-alcoholic steatohepatitis (NASH) . Furthermore, it inhibits the transforming growth factor-β (TGF-β)/Smad/Stat3 signaling pathway, thereby reducing liver fibrosis .
Pharmacokinetics
Scoparone is quickly absorbed and slowly eliminated . Its major primary metabolites are isoscopoletin and scopoletin . The pharmacokinetic parameters of Scoparone, such as area under the curve (AUC), half-life (t1/2), and maximum concentration (Cmax), were found to increase significantly in ANIT-induced cholestasis rats . This suggests that liver function can influence the bioavailability of Scoparone .
Result of Action
Scoparone exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, anti-fibrotic, and hypolipidemic properties . It has been shown to alleviate liver injury and steatosis in NASH mice . Moreover, it suppresses liver cancer cell growth via the MAPK pathway .
Action Environment
The action of Scoparone can be influenced by environmental factors such as diet. For instance, it has been found to alleviate hepatic steatosis and injury induced by a high-fat diet . This suggests that the efficacy and stability of Scoparone can be affected by the dietary habits of the individual.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-9-5-7-3-4-11(12)15-8(7)6-10(9)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAFOGOEJLSQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152640 | |
| Record name | Scoparone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Scoparone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Scoparone | |
CAS RN |
120-08-1 | |
| Record name | Scoparone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scoparone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scoparone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCOPARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5841PDT4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Scoparone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144 °C | |
| Record name | Scoparone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




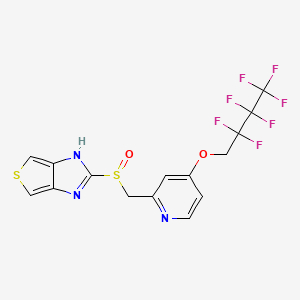
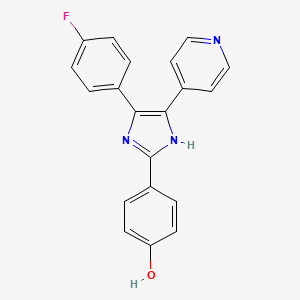
![4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine](/img/structure/B1681492.png)

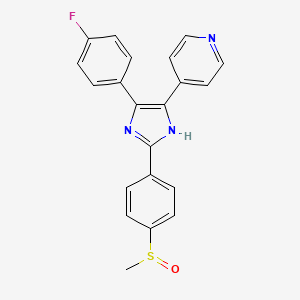
![N-(6,8-Difluoro-2-methyl-4-quinolinyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B1681496.png)
![N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide](/img/structure/B1681498.png)
![3,4-dichloro-N-[(3S)-1-[[4-(3-dimethylaminopropoxy)phenyl]methyl]pyrrolidin-3-yl]benzamide](/img/structure/B1681500.png)
![4,4'-[heptane-1,7-Diylbis(Oxy)]dibenzenecarboximidamide](/img/structure/B1681504.png)
